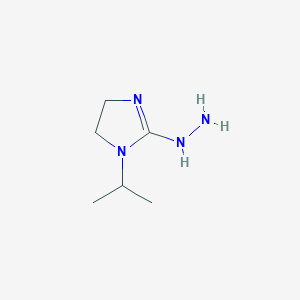
2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C₆H₁₄N₄. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with isopropyl-substituted imidazole precursors. The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized imidazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce various N-substituted imidazoles .
Scientific Research Applications
2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes .
Comparison with Similar Compounds
- 2-Hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione
- 2-Hydrazinyl-1-isopropyl-4,5-dihydro-1H-imidazole hydroiodide
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C6H14N4 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1-propan-2-yl-4,5-dihydroimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H14N4/c1-5(2)10-4-3-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H,8,9) |
InChI Key |
AERXBAPRHRDQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















